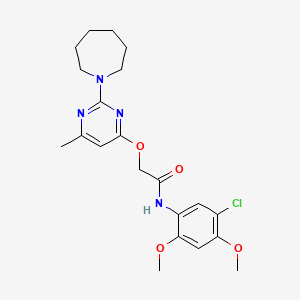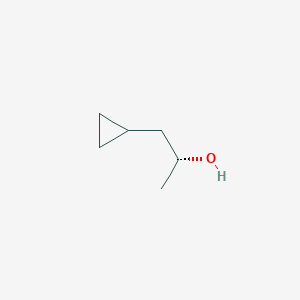![molecular formula C8H11F2N3O2 B2869199 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid CAS No. 2247206-93-3](/img/structure/B2869199.png)
2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid, also known as DFP-10825, is a novel small molecule that has been synthesized for scientific research purposes. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs for the treatment of various diseases.
作用机制
The mechanism of action of 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways. In cancer cells, 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In Alzheimer's disease, 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been shown to inhibit the activity of beta-secretase, which is an enzyme that cleaves amyloid precursor protein to form amyloid-beta peptides. In Parkinson's disease, 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been shown to induce cell cycle arrest and apoptosis, which leads to the death of cancer cells. In Alzheimer's disease, 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been shown to reduce the formation of amyloid-beta plaques and improve cognitive function in animal models. In Parkinson's disease, 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been shown to protect dopaminergic neurons from oxidative stress-induced cell death and improve motor function in animal models.
实验室实验的优点和局限性
2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has several advantages for laboratory experiments. It is a small molecule that can easily penetrate cells and tissues, making it a suitable candidate for in vitro and in vivo studies. It has also been shown to have low toxicity in animal models, which makes it a safe candidate for further development. However, one limitation of 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the development of 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid. One direction is to further investigate its mechanism of action and optimize its therapeutic potential for various diseases. Another direction is to develop new derivatives of 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid that have improved pharmacological properties. Additionally, future studies could investigate the use of 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid in combination with other drugs for the treatment of various diseases. Overall, 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has shown promising results in various studies, and further research is needed to fully understand its potential for therapeutic applications.
合成方法
The synthesis of 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid involves a series of chemical reactions that lead to the formation of the final product. The starting material for the synthesis is 3-methylpyrazole, which is reacted with ethyl bromoacetate to form ethyl 1-(3-methyl-1H-pyrazol-4-yl)acetate. This intermediate is then reacted with hydrazine hydrate to form 1-(3-methyl-1H-pyrazol-4-yl)hydrazine. Finally, 2,2-difluoroethyl bromide is reacted with 1-(3-methyl-1H-pyrazol-4-yl)hydrazine to form 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid.
科学研究应用
2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has anti-tumor activity in various cancer cell lines, and it has been suggested that it could be used as a potential chemotherapeutic agent. In Alzheimer's disease, 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
属性
IUPAC Name |
2-[[1-(2,2-difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O2/c1-5-6(11-2-8(14)15)3-13(12-5)4-7(9)10/h3,7,11H,2,4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVLHQPMFVOFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NCC(=O)O)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2869120.png)
![7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2869122.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2869123.png)
![N-(2-chloro-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2869124.png)
![2-[5-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B2869127.png)


![1-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2869133.png)
![1-[2-Oxo-2-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2869134.png)
![N-(2-{[1-(tert-butyl)-2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbenzenecarboxamide](/img/structure/B2869135.png)
